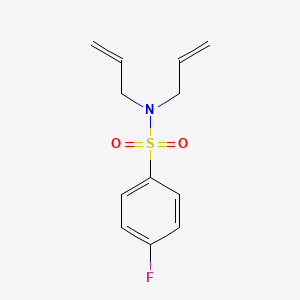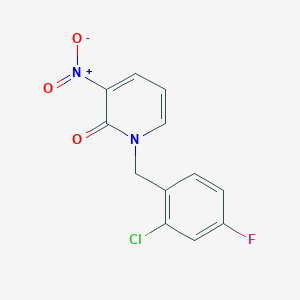![molecular formula C20H30N6 B5536464 2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)
2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including etherification, hydrazonation, cyclization, and reduction processes. A study by Zhang et al. (2019) details the synthesis of a closely related compound through a four-step process with an overall yield of 39%, characterized by 1H NMR and ESI-MS/MS methods. This synthesis pathway could provide insights into methodologies applicable to the target compound (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing pyridine and piperidine groups has been extensively studied. Karczmarzyk and Malinka (2004) described the crystal and molecular structures of derivatives including a 2-[4-(2-methylphenyl) piperazin-1-ylmethyl] derivative, shedding light on the arrangement and conformation of molecules in such classes. Their work emphasizes the influence of substituents on molecular conformation, which is crucial for understanding the structural aspects of the target compound (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives often include nucleophilic substitution, cyclization, and interactions with amines. Goto et al. (1991) presented synthesis routes involving reactions of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to various substituted products. Such reactions are pertinent for constructing the complex framework of the target compound and understanding its reactive sites (Goto et al., 1991).
Physical Properties Analysis
The physical properties of chemical compounds like the one are closely tied to their molecular structure. Detailed analysis of crystallographic data, such as that provided by Karczmarzyk and Malinka (2004), can inform on the physical properties including solubility, melting points, and crystalline structure. This information is crucial for applications requiring specific physical characteristics (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for understanding the versatility of the target compound. The studies by Zhang et al. (2019) and Goto et al. (1991) provide foundational knowledge on the reactivity and potential chemical transformations, highlighting the compound’s capacity for further derivatization and application in various chemical contexts (Zhang et al., 2019); (Goto et al., 1991).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : Innovative synthesis techniques involving pyrrolidine and piperidine derivatives have been developed, showcasing the versatility of these compounds in creating complex molecules. One study describes a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
Structural Insights : The structural characteristics of pyrrolidine and piperidine derivatives, including their conformational analysis, are crucial for understanding their interactions and functionalities. For instance, the crystal structure of pymetrozine, a related compound, was analyzed to understand its pest control mechanism, revealing specific molecular interactions that contribute to its effectiveness (Jeon et al., 2015).
Antimicrobial and Anticancer Properties
Antimicrobial Activity : Compounds incorporating elements of the specified chemical structure have been investigated for their antimicrobial properties. A study synthesized new oxadiazole derivatives containing piperidine or pyrrolidine rings, which exhibited strong antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Anticancer Activity : Research into polysubstituted 4H-Pyran derivatives, through microwave-assisted synthesis involving piperidine, demonstrated promising anticancer activity against various human cancer cell lines. This underscores the role of such compounds in the design of new anticancer therapies (Hadiyal et al., 2020).
Drug Delivery Applications
- Lipophilic Compound Encapsulation : A study on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage demonstrates the utility of complex compounds for targeted drug delivery systems. This research highlights how modifications to the molecular structure can enhance the cytotoxicity of the compounds against cancer cells (Mattsson et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-6-[[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-16-6-5-7-18(21-16)14-26-12-8-17(9-13-26)20-23-22-19(24(20)2)15-25-10-3-4-11-25/h5-7,17H,3-4,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDNYCNIVNWKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)C3=NN=C(N3C)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)
![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)